N-Hydroxyisotridecan-1-amide
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Overview
Description
N-Hydroxyisotridecan-1-amide is an organic compound with the molecular formula C13H27NO2. It is a type of amide, which is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom (N).
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxyisotridecan-1-amide can be synthesized through several methods. One common approach involves the reaction of isotridecan-1-amine with hydroxylamine under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like copper (Cu) to facilitate the process. The reaction is carried out at room temperature to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher efficiency and consistency in product quality. The use of advanced catalysts and optimized reaction parameters further enhances the industrial production process .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxyisotridecan-1-amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the reagents used
Scientific Research Applications
N-Hydroxyisotridecan-1-amide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-Hydroxyisotridecan-1-amide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to the modulation of biochemical pathways. For example, it can inhibit fatty acid amide hydrolase (FAAH), which plays a role in the degradation of fatty acid amides. This inhibition can result in increased levels of fatty acid amides, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxyisotridecan-1-amide: Unique due to its specific structure and properties.
N-Hydroxyisotridecan-2-amide: Similar structure but different position of the hydroxyl group.
N-Hydroxyisotridecan-3-amide: Another similar compound with a different hydroxyl group position
Uniqueness
This compound stands out due to its specific hydroxyl group position, which influences its reactivity and interaction with other molecules. This unique structure makes it valuable in various applications, particularly in the synthesis of complex organic molecules .
Properties
CAS No. |
94689-33-5 |
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Molecular Formula |
C13H27NO2 |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
N-hydroxy-11-methyldodecanamide |
InChI |
InChI=1S/C13H27NO2/c1-12(2)10-8-6-4-3-5-7-9-11-13(15)14-16/h12,16H,3-11H2,1-2H3,(H,14,15) |
InChI Key |
ZTWTVDQROSNBDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCC(=O)NO |
Origin of Product |
United States |
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